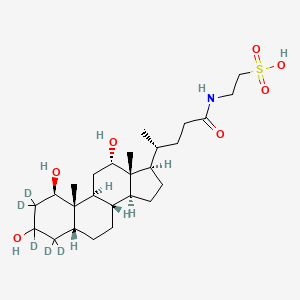
1|A-Hydroxytaurodeoxycholic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1|A-Hydroxytaurodeoxycholic Acid-d4 is a deuterated derivative of 1|A-Hydroxytaurodeoxycholic Acid. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and analyzing biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxytaurodeoxycholic Acid-d4 typically involves the following steps:
Starting Material: The synthesis begins with taurodeoxycholic acid.
Hydroxylation: The hydroxylation of taurodeoxycholic acid at the 1|A position is achieved using specific hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters precisely.
Purification: Employing chromatographic techniques to purify the final product, ensuring it meets the required specifications for research applications.
化学反应分析
Types of Reactions: 1|A-Hydroxytaurodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
科学研究应用
1|A-Hydroxytaurodeoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of bile acids.
Medicine: Utilized in clinical diagnostics and research to study liver function and bile acid metabolism.
Industry: Applied in the development of pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 1|A-Hydroxytaurodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism.
Pathways: It participates in the enterohepatic circulation of bile acids, influencing cholesterol metabolism and liver function.
相似化合物的比较
1|A-Hydroxytaurodeoxycholic Acid-d4 can be compared with other similar compounds such as:
Taurodeoxycholic Acid: The non-deuterated form, used in similar metabolic studies but without the benefits of stable isotope labeling.
1|A-Hydroxytaurocholic Acid: Another hydroxylated bile acid with different metabolic properties.
Deuterated Bile Acids: Other deuterated derivatives used for tracing metabolic pathways.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for detailed metabolic studies, offering insights that non-deuterated compounds cannot provide.
属性
分子式 |
C26H45NO7S |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D |
InChI 键 |
LWWXZERZYXMXET-HIVIYKOPSA-N |
手性 SMILES |
[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H] |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

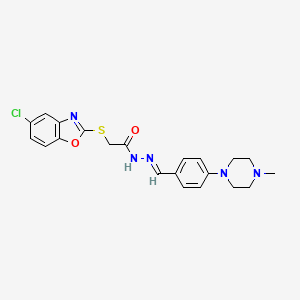
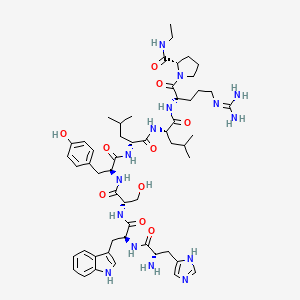

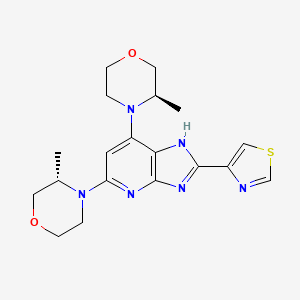
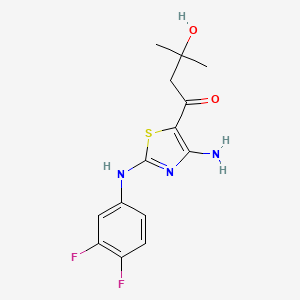
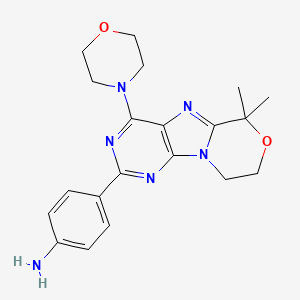

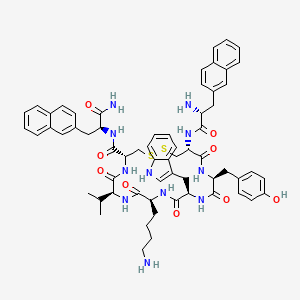
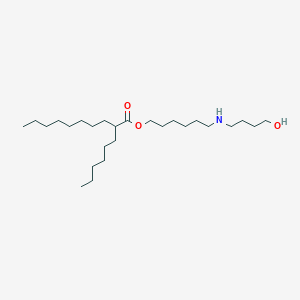
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
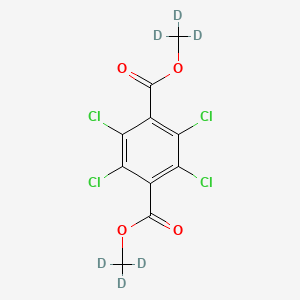
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
